[9-(hydroxymethyl)-5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecan-2-yl]methanol
Overview
Description
[9-(hydroxymethyl)-5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecan-2-yl]methanol is a complex organic compound with the molecular formula C14H24N2O2 and a molecular weight of 252.35 g/mol . This compound is known for its unique structure, which includes multiple fused rings and hydroxyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [9-(hydroxymethyl)-5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecan-2-yl]methanol typically involves multi-step organic reactions. . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
[9-(hydroxymethyl)-5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated or alkylated derivatives .
Scientific Research Applications
[9-(hydroxymethyl)-5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecan-2-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [9-(hydroxymethyl)-5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and fused ring structure allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenemethanol: A compound with a similar fused ring structure but different functional groups.
1-Naphthalenol: Another compound with a similar core structure but different substituents.
Uniqueness
[9-(hydroxymethyl)-5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecan-2-yl]methanol is unique due to its specific arrangement of fused rings and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[9-(hydroxymethyl)-5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecan-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-15-5-9-10-6-16(2)12-4-13(10,7-17)11(15)3-14(9,12)8-18/h9-12,17-18H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXQRXRWBCQWQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C3CN(C4C2(CC1C3(C4)CO)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705304 | |
Record name | (2,6-Dimethyloctahydro-3,8:4,7-dimethano-2,6-naphthyridine-4,8-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80705304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64119-88-6 | |
Record name | (2,6-Dimethyloctahydro-3,8:4,7-dimethano-2,6-naphthyridine-4,8-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80705304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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